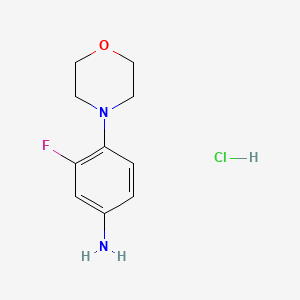

3-Fluoro-4-morpholinoaniline hydrochloride

Beschreibung

Contextualization within Modern Chemical Research Paradigms

In modern chemical research, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecules is a widely adopted paradigm for fine-tuning physicochemical and biological properties. 3-Fluoro-4-morpholinoaniline (B119058) hydrochloride exemplifies this approach. The presence of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The morpholine (B109124) group, a heterocycle containing both ether and amine functional groups, often improves aqueous solubility and introduces a key structural element for further chemical modification. ossila.com

This compound is classified as a fluorinated heterocyclic building block, a category of molecules highly valued in drug discovery and materials science. ossila.combldpharm.com Its structure allows it to serve as a versatile scaffold, enabling chemists to construct a diverse array of more complex derivatives. Its utility in synthesizing advanced materials, such as carbon nanodots for organic light-emitting diodes (OLEDs), demonstrates its relevance beyond the pharmaceutical industry, positioning it as a key player in the development of next-generation technologies. evitachem.comossila.com

Role as a Precursor to Structurally Complex Molecules

The primary significance of 3-fluoro-4-morpholinoaniline hydrochloride lies in its role as a critical intermediate in the synthesis of structurally complex and high-value molecules. Its most prominent application is in the manufacture of the oxazolidinone antibiotic, Linezolid. researchgate.net Linezolid is used to treat serious infections caused by Gram-positive bacteria. evitachem.com The synthesis of this important therapeutic agent relies on the structural framework provided by 3-fluoro-4-morpholinoaniline. researchgate.net

Beyond Linezolid, the compound serves as a starting point for a variety of other molecules. Researchers have utilized its reactive primary amine group to synthesize Schiff bases, which have demonstrated potent biofilm inhibition activity, in some cases exceeding that of Linezolid. ossila.com Furthermore, it can be readily converted into sulfonamide and carbamate (B1207046) derivatives, which have been investigated for their own antimicrobial properties. ossila.comresearchgate.net In materials science, the compound is used to create 4-morpholinoaniline (B114313) decorated phenylenediamine carbon nanodots, which exhibit improved photoluminescence quantum yields, a crucial property for their application in OLEDs. ossila.com

Historical Development of its Synthetic Utility

The historical development of this compound's synthetic utility is intrinsically linked to the rise of fluorinated compounds in the pharmaceutical industry. beilstein-journals.orgresearchgate.net While specific early discovery dates are not extensively documented, its importance grew with the discovery and development of the antibiotic Linezolid. Its identification as a key intermediate—and sometimes as an impurity in the manufacturing process of Linezolid—underscored the need for efficient and optimized synthetic routes.

Early synthetic methods for the core structure often involved nucleophilic aromatic substitution, reacting morpholine with a fluorinated nitrobenzene (B124822) precursor. researchgate.net Initial routes employed starting materials like 1,2-difluoro-4-nitrobenzene or the more expensive 3,4-difluoronitrobenzene (B149031). evitachem.comresearchgate.net Modern, more cost-effective methodologies have shifted towards using o-fluoronitrobenzene, which significantly reduces production costs. evitachem.com This evolution reflects a common trend in process chemistry, where the large-scale need for a crucial intermediate drives innovation to develop more economical and environmentally benign synthetic pathways. The refinement of its synthesis has solidified the position of this compound as an indispensable tool in the arsenal (B13267) of organic chemists.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSSVBSBPDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677610 | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94442-23-6, 2689-38-5 | |

| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 3 Fluoro 4 Morpholinoaniline Hydrochloride

Pioneering Synthetic Routes and Initial Chemical Transformations

The foundational synthesis of 3-Fluoro-4-morpholinoaniline (B119058) hydrochloride typically commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. researchgate.net The most common starting materials are 3,4-difluoronitrobenzene (B149031) and morpholine (B109124). researchgate.netresearchgate.net This initial substitution reaction forms the intermediate 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), which is then subjected to reduction to yield the desired aniline (B41778). researchgate.net

Nucleophilic Aromatic Substitution Strategies

The reaction between 3,4-difluoronitrobenzene and morpholine is a classic example of nucleophilic aromatic substitution. researchgate.net In this reaction, the morpholine acts as the nucleophile, displacing one of the fluorine atoms on the benzene (B151609) ring. The nitro group on the ring is crucial as it activates the ring towards nucleophilic attack. acs.org

The selectivity and rate of the nucleophilic aromatic substitution are significantly influenced by various reaction parameters, including solvent, temperature, and the presence of a base.

Solvent Effects: The choice of solvent plays a pivotal role in the regioselectivity of the substitution. Nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution. acs.orgresearchgate.netacs.org For instance, in the reaction of 2,4-difluoronitrobenzene (B147775) with various nucleophiles, toluene (B28343) was found to be the optimal solvent for achieving high regioselectivity for the ortho-substituted product. acs.org In contrast, polar aprotic solvents can also be effective, with studies showing that solvents capable of forming hydrogen bonds can influence reaction rates. researchgate.netrsc.org The use of aqueous media, sometimes in the presence of surfactants, has also been explored as a greener alternative to traditional organic solvents. acsgcipr.org

Temperature and Base: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. researchgate.net For example, a study optimizing the synthesis of 3-fluoro-4-morpholine-nitrobenzene found that a reaction temperature of 78 °C for 6 hours, with sodium carbonate as the base, resulted in a yield of over 98%. researchgate.net The base is essential to neutralize the hydrofluoric acid formed during the reaction.

Interactive Data Table: Influence of Reaction Conditions on the Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Difluoronitrobenzene | Morpholine | Acetonitrile | - | Reflux | - | - | researchgate.net |

| 3,4-Difluoronitrobenzene | Morpholine | - | Sodium Carbonate | 78 | 6 | >98 | researchgate.net |

| 2-Bromo-6-fluoro-nitrobenzene | Morpholine | 1,4-Dioxane | Cesium Carbonate | 110 | 8 | 42 | chemicalbook.com |

| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Ethanol (B145695) | Triethylamine | Reflux | 18 | 88 | nih.gov |

To improve the efficiency and rate of the nucleophilic aromatic substitution, various catalyst systems have been investigated.

Phase-Transfer Catalysts: Phase-transfer catalysts (PTCs) are particularly useful in biphasic reaction systems, facilitating the transfer of the nucleophile from an aqueous phase to an organic phase where the reaction occurs. acsgcipr.orgijirset.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are commonly employed as PTCs. acsgcipr.org These catalysts can enhance reaction rates and allow for the use of more environmentally benign solvents. ijirset.comacsgcipr.org The effectiveness of a PTC can be influenced by its structure, with parameters like the total number of carbons on the alkyl chains ("C#") and the "q-value" being used to predict their performance. acsgcipr.org

Palladium Catalysts: In some synthetic routes, particularly those starting from bromo-substituted precursors, palladium catalysts are used. For example, the reaction of 2-bromo-6-fluoro-nitrobenzene with morpholine has been accomplished using a palladium(II) acetate/4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) catalyst system. chemicalbook.com

Nitro Group Reduction Protocols

The second critical step in the synthesis of 3-Fluoro-4-morpholinoaniline is the reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)morpholine to an amine. A variety of reducing agents and methodologies have been developed for this transformation, each with its own advantages and limitations. commonorganicchemistry.comwikipedia.org

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean nature and high efficiency. commonorganicchemistry.comnih.govmasterorganicchemistry.com

Palladium on Carbon (Pd/C): This is one of the most common catalysts for the hydrogenation of nitroaromatics. commonorganicchemistry.comnih.govacs.orgstackexchange.com The reaction is typically carried out under a hydrogen atmosphere (balloon or pressure) in a suitable solvent like ethanol or methanol (B129727). echemi.com The catalyst can often be recycled without significant loss of activity. nih.govacs.org

Raney Nickel: Raney nickel is another effective catalyst for nitro group reduction and is particularly useful when there is a concern of dehalogenation, which can sometimes be a side reaction with Pd/C. commonorganicchemistry.comwikipedia.orggoogle.com

While catalytic hydrogenation is prevalent, several other reducing agents are effective for converting the nitro group to an amine.

Iron Powder: Reduction with iron powder in the presence of an acid (like hydrochloric acid or acetic acid) or a salt (like ammonium chloride) is a classical and cost-effective method. nih.govtandfonline.comlongdom.orggoogle.comnm.gov This method is known for its chemoselectivity, often leaving other reducible functional groups intact. tandfonline.comorganic-chemistry.org The reaction is typically performed in a mixture of solvents such as methanol and water. researchgate.net

Tin(II) Chloride (SnCl₂): Stannous chloride is another mild reducing agent capable of selectively reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.commasterorganicchemistry.comtandfonline.com

Interactive Data Table: Comparison of Nitro Group Reduction Methods for 4-(2-fluoro-4-nitrophenyl)morpholine

| Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Fe/NH₄Cl | Methanol/Water | 70 °C | - | researchgate.net |

| Iron Powder/HCl | Water | 98 °C | - | google.com |

| Pd/C | Ethanol | H₂ (1 atm), RT, 18h | 100 | echemi.com |

| Pd/C, Ammonium Formate | Acetone | 50 °C, 8h | - | echemi.com |

| Raney Ni | Methanol | H₂ (20 atm), RT, 8h | - | google.com |

Innovations in Synthetic Process Engineering

Modern synthetic process engineering aims to develop more efficient, safer, and environmentally benign methods for chemical production. In the context of 3-fluoro-4-morpholinoaniline hydrochloride, significant advancements have been made in continuous manufacturing and the adoption of green chemistry principles.

Flow Chemistry Approaches for Continuous Synthesis

The synthesis of the aniline precursor in a flow system typically involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with morpholine, followed by the hydrogenation of the resulting nitro-intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for enhanced reaction selectivity and safety, particularly when handling potentially hazardous reagents or intermediates. bohrium.com The entire seven-step sequence to produce Linezolid, including the formation of the 3-fluoro-4-morpholinoaniline intermediate, was achieved in a total residence time of just 27 minutes, highlighting the remarkable efficiency of this approach. bohrium.com

Green Chemistry Principles in Reaction Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. A key focus in the synthesis of 3-fluoro-4-morpholinoaniline has been the reduction of the nitro group in the precursor, 4-(2-fluoro-4-nitrophenyl)morpholine.

Traditional reduction methods often employ stoichiometric reducing agents that generate significant waste. In contrast, catalytic hydrogenation and catalytic transfer hydrogenation represent greener alternatives. The use of iron in the presence of ammonium chloride (Fe/NH₄Cl) is a well-established and more environmentally benign method for nitro group reduction. researchgate.net This method avoids the use of more hazardous and expensive reducing agents.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, and the choice of catalyst and solvent.

The initial step, the SNAr reaction between 3,4-difluoronitrobenzene and morpholine, is typically carried out under neat conditions or in a suitable solvent. researchgate.net The subsequent reduction of the nitro group is a critical step where optimization can significantly impact the final product quality. Catalytic hydrogenation is a common method, and the choice of catalyst, hydrogen pressure, and temperature are crucial variables. For instance, hydrogenation can be carried out using a Pd/C catalyst. The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.

| Parameter | Condition 1 | Condition 2 | Reported Yield |

| Reducing Agent | Fe/NH₄Cl | H₂/Pd-C | High |

| Solvent | Methanol/Water | Not specified | High |

| Temperature | 70°C | Not specified | High |

This table is a representation of typical conditions and reported outcomes. Specific yields can vary based on the scale and precise experimental setup.

Deracemization and Enantioselective Synthesis Strategies

The topic of deracemization and enantioselective synthesis is not directly applicable to this compound. This is because the molecule itself is achiral and does not possess a stereocenter.

In the broader context of the synthesis of Linezolid, chirality is a critical factor for its biological activity. However, the stereocenter is introduced in a subsequent step of the synthesis, typically through the reaction of 3-fluoro-4-morpholinoaniline with a chiral C3-building block, such as (R)-epichlorohydrin or a derivative thereof. wipo.int Therefore, the synthetic strategies for Linezolid focus on the use of a chiral starting material or an enantioselective reaction at a later stage, rather than on resolving or asymmetrically synthesizing the 3-fluoro-4-morpholinoaniline intermediate.

Mechanistic Investigations of Chemical Transformations Involving 3 Fluoro 4 Morpholinoaniline Hydrochloride

Elucidation of Reaction Mechanisms in Nucleophilic Processes

The formation of the parent compound, 3-fluoro-4-morpholinoaniline (B119058), is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This multi-step process is central to understanding the chemical behavior of its hydrochloride salt in similar transformations. The SNAr mechanism generally proceeds via two key steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the secondary amine of the morpholine (B109124) ring, on the electron-deficient aromatic ring of a precursor like 1,2-difluoro-4-nitrobenzene. researchgate.net This attack, typically at the carbon atom bearing a leaving group (a fluorine atom), leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by electron-withdrawing groups, such as the nitro group in the precursor and the fluorine atom.

Subsequent chemical modifications of 3-fluoro-4-morpholinoaniline, such as the formation of Schiff bases, sulfonamides, and carbamates, also involve nucleophilic mechanisms. ossila.com For instance, the primary amine group of 3-fluoro-4-morpholinoaniline can act as a nucleophile, reacting with aldehydes to form Schiff bases. ossila.com

Role of the Fluoro and Morpholine Moieties in Reactivity

The reactivity of 3-fluoro-4-morpholinoaniline hydrochloride is significantly influenced by the electronic and steric properties of the fluoro and morpholine groups attached to the aniline (B41778) core.

The Fluoro Group: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several consequences for the molecule's reactivity:

It enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This is a key factor in the SNAr synthesis of the parent molecule.

It can influence the acidity and basicity of the nearby functional groups. For example, fluorination has been shown to impact the hydrogen-bond donor capacity of adjacent hydroxyl groups in similar cyclic systems. nih.gov

The presence of fluorine can affect the conformational preferences of the molecule, which can, in turn, influence its interaction with biological targets or catalysts. nih.gov

The Morpholine Moiety: The morpholine ring contributes to the molecule's properties in several ways:

The nitrogen atom within the morpholine ring is basic and can participate in hydrogen bonding, which can enhance the solubility of the compound in certain solvents. taylorandfrancis.com

The morpholine group introduces steric bulk, which can influence the regioselectivity of reactions and the packing of the molecule in a crystalline state.

The ether linkage within the morpholine ring can also participate in hydrogen bonding and other non-covalent interactions. taylorandfrancis.com

Catalytic Activation Mechanisms

While many reactions involving 3-fluoro-4-morpholinoaniline can proceed without a catalyst, certain transformations can be significantly accelerated through catalytic activation. In the context of nucleophilic aromatic substitution reactions, base catalysis is a common strategy. psu.edu

A base can activate the nucleophile by deprotonating it, thereby increasing its nucleophilicity. For example, in the reaction of an amine with a fluorinated aromatic compound, a base can facilitate the removal of a proton from the amine, making it a more potent nucleophile. psu.edu

In more complex synthetic applications, transition metal catalysts may be employed. For instance, palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds with aryl halides. Although specific examples involving this compound are not extensively documented in the provided search results, the principles of catalytic cycles such as oxidative addition, transmetalation, and reductive elimination would apply.

Catalytic processes are often characterized by an initial slow "induction period" during which the active catalytic species is generated from a precursor. mdpi.com

Studies of Intermediates and Transition States

The mechanistic pathway of chemical reactions involving this compound involves short-lived intermediates and high-energy transition states.

Intermediates: As discussed in the context of SNAr reactions, the Meisenheimer complex is a key reaction intermediate. researchgate.netlibretexts.org This species is a non-aromatic, negatively charged cyclohexadienyl anion. Although generally too unstable to be isolated, its existence is well-established through spectroscopic and computational studies of related systems. researchgate.netlibretexts.org The stability of the Meisenheimer complex is a critical factor in determining the reaction rate.

Transition States: Each step in a multi-step reaction proceeds through a high-energy transition state . libretexts.org For the SNAr reaction, there are at least two transition states:

The first transition state occurs as the nucleophile attacks the aromatic ring and the C-F bond begins to break, leading to the Meisenheimer intermediate.

The second transition state is reached as the leaving group is expelled from the intermediate to restore the aromaticity of the ring.

Data Tables

Table 1: Physicochemical Properties of 3-Fluoro-4-morpholinoaniline

| Property | Value | Source |

| CAS Number | 93246-53-8 | ossila.com |

| Molecular Formula | C₁₀H₁₃FN₂O | ncats.io |

| Molecular Weight | 196.22 g/mol | |

| Appearance | Off-white to brown crystalline powder | ossila.com |

| Melting Point | 121-123 °C | ossila.com |

| Boiling Point | 364.9 ± 42.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ |

Table 2: Illustrative Kinetic Data for a Typical SNAr Reaction

This table provides hypothetical data to illustrate the effect of substituent changes on the rate of a nucleophilic aromatic substitution reaction, similar to the synthesis of 3-fluoro-4-morpholinoaniline.

| Entry | Electrophile | Nucleophile | Relative Rate Constant (krel) |

| 1 | 1,2-Difluoro-4-nitrobenzene | Morpholine | 1.0 |

| 2 | 1-Chloro-2-fluoro-4-nitrobenzene | Morpholine | 0.8 |

| 3 | 1,2-Difluoro-4-cyanobenzene | Morpholine | 0.6 |

| 4 | 1,2-Difluoro-4-nitrobenzene | Piperidine | 1.5 |

Derivatization Strategies for Novel Chemical Scaffolds Utilizing 3 Fluoro 4 Morpholinoaniline Hydrochloride As a Building Block

Formation of Sulfonamide Derivatives

Sulfonamides are a prominent class of compounds in medicinal chemistry, often used as bioisosteres for amides due to their similar geometry, increased stability, and distinct electronic properties. acs.orgnih.gov The synthesis of sulfonamide derivatives from 3-fluoro-4-morpholinoaniline (B119058) hydrochloride provides a pathway to novel molecular architectures.

The most common and direct method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govfrontiersrj.com This nucleophilic substitution reaction is highly efficient for creating the sulfonamide bond (SO₂-N).

In the context of 3-fluoro-4-morpholinoaniline, the hydrochloride salt is typically neutralized to the free amine, 3-fluoro-4-morpholinoaniline, before reaction. The free amine then acts as the nucleophile, attacking the electrophilic sulfur atom of an aryl sulfonyl chloride. researchgate.net The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and stirred for several hours to ensure completion. researchgate.net The choice of base can vary, but its role is to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. This robust and well-established methodology allows for the coupling of the 3-fluoro-4-morpholinoaniline core with a wide array of sulfonyl chlorides. researchgate.netrsc.org

The structural diversity of the resulting sulfonamide scaffolds is primarily dictated by the choice of the sulfonyl chloride reactant. By employing various substituted aryl sulfonyl chlorides, a library of derivatives with different electronic and steric properties can be generated. Research has demonstrated the synthesis of a series of novel sulfonamides by reacting 3-fluoro-4-morpholinoaniline with different substituted aryl sulfonyl chlorides, achieving good yields ranging from 75% to 89%. researchgate.net

This approach allows for the systematic modification of the scaffold, introducing functionalities such as nitro groups, halogens, or alkyl groups onto the appended aryl ring. researchgate.net Each new derivative represents a unique point in chemical space, built upon the common 3-fluoro-4-morpholinoaniline framework.

Table 1: Examples of Sulfonamide Derivatives from 3-Fluoro-4-morpholinoaniline This table is interactive. You can sort and filter the data.

| Product Designation | Aryl Sulfonyl Chloride Reactant | Resulting Substituent |

|---|---|---|

| 9a | 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl |

| 9b | 4-Chlorobenzenesulfonyl chloride | 4-Chlorophenyl |

| 9c | 4-Bromobenzenesulfonyl chloride | 4-Bromophenyl |

| 9d | 4-Methylbenzenesulfonyl chloride | 4-Methylphenyl (Tolyl) |

| 9e | 2-Naphthalenesulfonyl chloride | 2-Naphthyl |

Data sourced from a study on the synthesis of sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline. researchgate.net

Synthesis of Carbamate Derivatives

Carbamates are another important functional group in organic chemistry and drug design, valued for their role as protecting groups and as key structural motifs in biologically active molecules. nih.gov

The synthesis of carbamate derivatives from 3-fluoro-4-morpholinoaniline typically involves its reaction with a chloroformate. researchgate.net Similar to sulfonamide synthesis, this reaction is a nucleophilic substitution where the amine group of 3-fluoro-4-morpholinoaniline attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.

This method has been successfully used to prepare a series of carbamate derivatives in good yields by reacting 3-fluoro-4-morpholinoaniline with various substituted aryl and acyclic chloroformates. researchgate.net The reaction conditions are comparable to those used for sulfonylation, often employing a suitable solvent and base to facilitate the reaction. researchgate.net The versatility of available chloroformates allows for the introduction of a wide range of substituents, leading to diverse carbamate-based scaffolds. researchgate.net

Table 2: Examples of Carbamate Derivatives from 3-Fluoro-4-morpholinoaniline This table is interactive. You can sort and filter the data.

| Product Designation | Chloroformate Reactant | Resulting Substituent |

|---|---|---|

| 11a | 4-Nitrophenyl chloroformate | 4-Nitrophenyl |

| 11b | Phenyl chloroformate | Phenyl |

| 11c | 4-Chlorophenyl chloroformate | 4-Chlorophenyl |

| 11d | Ethyl chloroformate | Ethyl |

| 11e | Isopropyl chloroformate | Isopropyl |

Data sourced from a study on the synthesis of carbamate and sulfonamide derivatives of 3-fluoro-4-morpholinoaniline. researchgate.net

Development of Schiff Base Complexes and Their Reactivity

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. acta.co.in They are formed by the condensation of a primary amine with an aldehyde or a ketone and are important intermediates in organic synthesis and in the development of coordination complexes. acta.co.inyoutube.com

The accessible primary amine of 3-fluoro-4-morpholinoaniline readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases. ossila.com This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid or base catalysis or by heating. youtube.comnih.gov

The reactivity of the aniline (B41778) allows for the creation of a diverse library of Schiff base derivatives. The properties of the resulting imine are directly influenced by the structure of the starting aldehyde or ketone. Aromatic, aliphatic, and heterocyclic aldehydes and ketones can all be employed, each imparting unique structural and electronic features to the final molecule. acta.co.innih.gov This facile reaction provides a powerful tool for extending the molecular framework of 3-fluoro-4-morpholinoaniline and for creating ligands capable of forming metal complexes. acta.co.inossila.com

Table 3: Illustrative Schiff Base Formation This table is interactive. You can sort and filter the data.

| Amine Reactant | Carbonyl Reactant | Resulting Schiff Base General Structure |

|---|---|---|

| 3-Fluoro-4-morpholinoaniline | Benzaldehyde | N-(benzylidene)-3-fluoro-4-morpholinoaniline |

| 3-Fluoro-4-morpholinoaniline | Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((3-fluoro-4-morpholinophenyl)imino)methyl)phenol |

| 3-Fluoro-4-morpholinoaniline | Acetone | N-(propan-2-ylidene)-3-fluoro-4-morpholinoaniline |

| 3-Fluoro-4-morpholinoaniline | Cyclohexanone | N-cyclohexylidene-3-fluoro-4-morpholinoaniline |

This table illustrates the general condensation reaction as described in the literature. acta.co.inossila.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Fluoro-4-morpholinoaniline hydrochloride |

| 3-Fluoro-4-morpholinoaniline |

| Tetrahydrofuran (THF) |

| 4-Nitrobenzenesulfonyl chloride |

| 4-Chlorobenzenesulfonyl chloride |

| 4-Bromobenzenesulfonyl chloride |

| 4-Methylbenzenesulfonyl chloride |

| 2-Naphthalenesulfonyl chloride |

| 4-Nitrophenyl chloroformate |

| Phenyl chloroformate |

| 4-Chlorophenyl chloroformate |

| Ethyl chloroformate |

| Isopropyl chloroformate |

| Benzaldehyde |

| Salicylaldehyde (2-Hydroxybenzaldehyde) |

| Acetone |

| Cyclohexanone |

| N-(benzylidene)-3-fluoro-4-morpholinoaniline |

| 2-(((3-fluoro-4-morpholinophenyl)imino)methyl)phenol |

| N-(propan-2-ylidene)-3-fluoro-4-morpholinoaniline |

Integration into Heterocyclic Systems

The aniline moiety of 3-fluoro-4-morpholinoaniline provides a reactive handle for the construction of various nitrogen-containing heterocycles. These heterocyclic systems are prevalent in pharmacologically active compounds and functional materials.

The synthesis of hybrid molecules incorporating both a morpholine (B109124) and a tetrazole ring can be achieved using 3-fluoro-4-morpholinoaniline as a key precursor. A common and effective strategy begins with the conversion of the primary amine group of 3-fluoro-4-morpholinoaniline into an azide (B81097). This is typically accomplished through a classical diazotization reaction with a nitrite (B80452) source, followed by treatment with an azide salt. researchgate.net

This resulting azide intermediate, 4-(4-azido-2-fluorophenyl)morpholine, is a versatile building block for cycloaddition reactions. researchgate.net While it can be used in Huisgen 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazole hybrids, it is also the key precursor for tetrazole formation. researchgate.net The [2+3] cycloaddition reaction between the azide and a nitrile is one of the most common methods for synthesizing 5-substituted-1H-tetrazoles. nih.gov This approach allows for the introduction of the tetrazole moiety, which is widely recognized as a bioisostere for the carboxylic acid group, enhancing the drug-like properties of molecules. beilstein-journals.org The use of multicomponent reactions, such as the Ugi-tetrazole reaction, represents another advanced pathway to generate diverse tetrazole-containing scaffolds from amine precursors. nih.govbeilstein-journals.org

Table 1: Synthetic Strategy for Azole-Morpholine Hybrids

| Starting Material | Key Intermediate | Reaction Type | Resulting Heterocycle |

|---|---|---|---|

| 3-Fluoro-4-morpholinoaniline | 4-(4-azido-2-fluorophenyl)morpholine | Diazotization-Azidation | N/A |

| 4-(4-azido-2-fluorophenyl)morpholine | N/A | [2+3] Cycloaddition with Nitriles | Tetrazole |

Data sourced from multiple synthetic strategies. researchgate.netnih.gov

Boron-containing heterocycles are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities. nih.gov 3-Fluoro-4-morpholinoaniline can be incorporated into such scaffolds through amidation coupling reactions with boron-containing carboxylic acids.

A viable synthetic route involves the direct amidation between the arylamine (3-fluoro-4-morpholinoaniline) and a suitable partner like 3-carboxyphenylboronic acid or a carboxylic acid-functionalized benzoxaborole. mdpi.com This reaction is typically facilitated by a peptide coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), to form a stable amide bond. mdpi.com This method provides a direct and modular approach to synthesizing complex molecules that merge the 3-fluoro-4-morpholinoaniline scaffold with boronic acid or benzoxaborole moieties, which are known pharmacophores. nih.govmdpi.com

Amidation Reactions for Diverse Molecular Architectures

Amide bond formation is a fundamental transformation in chemical synthesis. Advanced amidation protocols, particularly multi-component reactions, offer efficient pathways to complex molecules from simple, readily available substrates. rsc.org

3-Fluoro-4-morpholinoaniline has been successfully employed as the amine component in sophisticated multi-component reactions. rsc.org One such example is a copper-catalyzed borylamidation reaction that combines an alkene, an amine, bis(pinacolato)diboron (B136004) (B2pin2), and carbon monoxide (CO). rsc.org This protocol demonstrates excellent compatibility with disubstituted anilines, including 3-fluoro-4-morpholinoaniline, which is noted as a pharmaceutical intermediate. rsc.org The reaction efficiently assembles these simple starting materials into a more complex γ-boryl amide structure in a single step. rsc.org

The multi-component reaction mentioned above is specifically classified as a carbonylative borylamidation. rsc.org This transformation is particularly noteworthy for its elegant use of carbon monoxide, where two CO molecules are incorporated and converted into different functional groups—a methylene (B1212753) group and a carbonyl group—within the final product. rsc.org

When 3-fluoro-4-morpholinoaniline is used as the amine substrate in this copper-catalyzed protocol under mild conditions, the corresponding γ-boryl amide is produced in a 76% yield. rsc.org This method provides an attractive and efficient route for the synthesis of complex amides that would be challenging to prepare using traditional synthetic methods. rsc.org

Table 2: Carbonylative Borylamidation of 3-Fluoro-4-morpholinoaniline

| Reaction Type | Catalyst System | Substrates | Key Product from 3-Fluoro-4-morpholinoaniline | Yield |

|---|

Data derived from a study on multi-component borylamidation. rsc.org

Computational Chemistry and Molecular Simulation Studies of 3 Fluoro 4 Morpholinoaniline Hydrochloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

There is no publicly available research dedicated to the quantum chemical calculations of 3-Fluoro-4-morpholinoaniline (B119058) hydrochloride.

Density Functional Theory (DFT) Applications

No specific studies employing Density Functional Theory (DFT) to analyze the electronic structure of 3-Fluoro-4-morpholinoaniline hydrochloride have been found in a review of scientific literature. DFT is a common method for investigating the electronic properties of aniline (B41778) derivatives, often used to calculate HOMO-LUMO energy gaps, molecular electrostatic potential, and other electronic descriptors. chemrxiv.orgresearchgate.net However, such analyses for the specific title compound are not published.

Semi-Empirical Methods (e.g., AM1, MM2)

Detailed studies using semi-empirical methods such as AM1 or MM2 for the electronic structure analysis of this compound are not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated papers on the conformational analysis or molecular dynamics simulations of this compound could be identified. Such studies would be valuable for understanding the molecule's flexibility, preferred spatial arrangements, and solvent interactions, but this research has not been published.

Theoretical Reactivity Predictions and Mechanistic Modeling

While the compound is used in chemical synthesis, theoretical predictions of its reactivity and detailed mechanistic modeling of its reactions are not available in peer-reviewed literature. Such studies would typically involve computational analysis of reaction pathways, transition states, and activation energies.

Molecular Docking and Interaction Studies (focus on non-biological/theoretical interactions)

Literature describing the synthesis of derivatives of 3-Fluoro-4-morpholinoaniline for biological evaluation sometimes includes molecular docking against protein targets. ossila.com However, studies focusing on non-biological or purely theoretical intermolecular interactions are not available.

Applications in Materials Science and Non Biological Systems

Utilization in Carbon Nanodots for Photoluminescence Tuning

Research has shown that the surface functionalization of carbon nanodots (CNDs) is a critical strategy for tuning their optical properties. The parent compound, 4-morpholinoaniline (B114313), when used to decorate phenylenediamine-based carbon nanodots, has been shown to significantly enhance their photoluminescent quantum yield (PLQY), boosting it from a baseline of 28.3% to 41.8%. ossila.com

Building on this, the fluorinated analogue, 3-fluoro-4-morpholinoaniline (B119058), is identified as a key molecule for the specific purpose of tuning the emission wavelength of these CNDs. ossila.com The introduction of the fluorine atom onto the aromatic ring alters the electronic environment of the surface-passivating agent. This change in electron density directly influences the surface energy states of the CNDs, which are crucial to their photoluminescence mechanism. By carefully selecting fluorinated modifiers like 3-fluoro-4-morpholinoaniline, researchers can systematically shift the emission spectra of the carbon nanodots. This capability is highly desirable for creating color-converting materials for applications such as white light-emitting diodes (WLEDs), where precise color rendering is required. ossila.com

Table 1: Impact of Morpholinoaniline Derivatives on Carbon Nanodot Photoluminescence

| Modifying Agent | Base Material | Observed Effect | Photoluminescence Quantum Yield (PLQY) | Reference |

| 4-Morpholinoaniline | Phenylenediamine CNDs | Enhancement of Quantum Yield | Increase from 28.3% to 41.8% | ossila.com |

| 3-Fluoro-4-morpholinoaniline | Carbon Nanodots | Tuning of Emission Wavelength | Data not specified | ossila.com |

Potential in Organic Light-Emitting Diodes (OLEDs)

3-Fluoro-4-morpholinoaniline is classified as a fluorinated heterocyclic building block with potential for use in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). ossila.combldpharm.com The incorporation of fluorine into organic molecules is a well-established strategy in the design of materials for OLEDs, as it can enhance thermal stability, influence frontier molecular orbital energy levels (HOMO/LUMO), and improve device lifetimes. The morpholinoaniline scaffold itself provides a robust structural foundation.

While the compound is identified as a promising precursor, detailed research studies demonstrating the synthesis of specific emitter, host, or transport-layer materials from 3-fluoro-4-morpholinoaniline hydrochloride for use in complete OLED device architectures are not extensively detailed in publicly available literature. Its potential lies in its ability to be chemically transformed into more complex, conjugated molecules that could form the active components of an OLED stack. The primary amine group allows for straightforward reactions to build larger systems, while the fluorine and morpholine (B109124) groups provide a way to fine-tune the solid-state properties of the resulting materials.

Role as a Chemical Probe or Reagent in Fundamental Research

In fundamental, non-biological research, this compound serves as a versatile reagent and chemical building block. Its utility stems from the reactivity of its primary amine group, which can readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases. ossila.com

Schiff bases are a highly important class of compounds with wide-ranging applications in non-biological fields, including the formation of ligands for catalysis, the development of novel polymers, and the synthesis of dyes and pigments. nanobioletters.comgsconlinepress.com The specific structure of a Schiff base derived from 3-fluoro-4-morpholinoaniline would contain a fluorinated morpholinylphenyl moiety, which could be used to investigate the electronic and steric effects of these groups on the properties of the final product (e.g., the catalytic activity of a metal complex or the absorption spectrum of a dye).

Future Research Trajectories in the Chemical Synthesis and Application of 3 Fluoro 4 Morpholinoaniline Hydrochloride

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The conventional synthesis of 3-Fluoro-4-morpholinoaniline (B119058) involves a two-step process: a nucleophilic aromatic substitution (SₙAr) reaction between 1,2-difluoro-4-nitrobenzene and morpholine (B109124), followed by the reduction of the resulting nitro-intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028). researchgate.net While effective, historical methods have sometimes relied on costly catalysts or harsh conditions. google.com Future research is increasingly focused on developing more sustainable and economically viable catalytic systems.

A primary trajectory is the move away from expensive catalysts like diisopropylethylamine, which has been used in nearly stoichiometric amounts, towards more cost-effective and environmentally benign alternatives such as sodium carbonate (Na₂CO₃). google.com For the reduction step, traditional methods using palladium on carbon (Pd/C) with a hydrogen donor are effective but costly. google.com Research into using inexpensive and abundant metals, such as iron powder in the presence of ammonium (B1175870) chloride, presents a greener alternative. researchgate.netgoogle.com

Future investigations should explore nanocatalysis and biocatalysis. Nanoparticle-based catalysts (e.g., copper, nickel, or iron) could offer high surface area and reactivity, potentially lowering reaction temperatures and times. Biocatalytic methods, using enzymes like nitroreductases, could provide highly selective transformations under mild aqueous conditions, significantly reducing the environmental footprint of the synthesis.

| Catalytic System | Reaction Step | Advantages | Research Focus |

| Sodium Carbonate (Na₂CO₃) | Nucleophilic Aromatic Substitution | Low cost, readily available | Optimization of reaction conditions (solvent, temperature) to maximize yield. |

| Iron/Ammonium Chloride | Nitro Group Reduction | Inexpensive, low toxicity | Improving reaction kinetics and simplifying product purification. |

| Nanoparticle Catalysts | Both Steps | High efficiency, potential for recyclability | Development of stable and reusable nanocatalysts for continuous flow processes. |

| Nitroreductase Enzymes | Nitro Group Reduction | High selectivity, mild conditions, biodegradable | Enzyme engineering to enhance substrate scope and operational stability. |

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural properties of 3-Fluoro-4-morpholinoaniline make it an attractive scaffold for advanced functional materials. wiley-vch.de Its derivatives have already shown promise in optoelectronic applications. ossila.com

A key area for future research is its application in organic light-emitting diodes (OLEDs) and as a component of carbon nanodots. ossila.com Research has demonstrated that incorporating 4-morpholinoaniline (B114313) derivatives into carbon nanodots can significantly improve their photoluminescence quantum yield, for instance, from 28.3% to 41.8%. ossila.com The presence of the fluorine atom in 3-Fluoro-4-morpholinoaniline can be used to fine-tune the emission wavelength of these nanodots, opening pathways to create materials for color-conversion in white-light-emitting diodes. ossila.com

Future work should focus on synthesizing novel polymers and dendrimers incorporating the 3-Fluoro-4-morpholinoaniline unit. These materials could possess unique charge-transport properties, thermal stability, and photophysical characteristics, making them suitable for applications in flexible electronics, sensors, and as host materials in phosphorescent OLEDs.

Development of Highly Efficient and Selective Derivatization Methodologies

The primary amine group of 3-Fluoro-4-morpholinoaniline is a reactive handle for a wide range of chemical modifications, leading to derivatives with significant biological activity. ossila.com Future research will likely focus on creating new derivatization methods that are both highly efficient and selective.

Current derivatization strategies include the formation of:

Schiff bases: By reacting the aniline (B41778) with various aldehydes. These compounds have shown potent biofilm inhibition activity. ossila.com

Sulfonamides and Carbamates: These derivatives exhibit promising antimicrobial activity against various pathogens. researchgate.netossila.com

| Derivative Class | Reported Bioactivity | Future Research Direction |

| Schiff Bases | Biofilm inhibition (IC₅₀ of 12.97 µM) | Synthesis of libraries with diverse aldehydes to optimize activity and target spectrum. |

| Sulfonamides | Antimicrobial (MIC of 6.25-25.0 µg/mL) | Design of novel sulfonamides targeting specific enzymes like DNA gyrase. |

| Carbamates | Antimicrobial (MIC of 6.25-25.0 µg/mL) | Exploration of carbamates as prodrugs or for modulating pharmacokinetic properties. |

Deeper Theoretical Insights into Structure-Reactivity Relationships

While experimental work provides valuable data, a deeper understanding of the structure-reactivity relationships of 3-Fluoro-4-morpholinoaniline and its derivatives requires theoretical and computational studies. Quantum mechanical calculations can elucidate how the interplay between the electron-withdrawing fluorine atom and the electron-donating morpholine group influences the molecule's reactivity and properties. nih.gov

Future research should employ Density Functional Theory (DFT) to model reaction mechanisms, predict the regioselectivity of further substitutions, and calculate key electronic properties such as frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps. Such studies can explain the observed biological activity of its derivatives. For example, molecular docking studies have already been used to understand how sulfonamide derivatives bind to target proteins. researchgate.net

These theoretical insights can guide the rational design of new functional materials with tailored optical properties or novel drug candidates with enhanced binding affinity and selectivity for their biological targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. beilstein-journals.orgnih.gov For a molecule like 3-Fluoro-4-morpholinoaniline hydrochloride, these technologies offer several promising avenues for future research.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-fluoro-4-morpholinoaniline hydrochloride, and how is purity validated?

Answer:

3-Fluoro-4-morpholinoaniline is synthesized via nucleophilic aromatic substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, followed by nitro group reduction using Fe/NHCl . The hydrochloride salt is formed by acidification. Purity (>98%) is validated via HPLC, melting point analysis (121–123°C), and spectroscopic methods (NMR, IR) .

Key Validation Parameters:

| Method | Target Specification |

|---|---|

| HPLC | ≥98% purity |

| Melting Point | 121–123°C |

| H/C NMR | Structural confirmation |

Basic: How is 3-fluoro-4-morpholinoaniline utilized in synthesizing Schiff base complexes?

Answer:

The compound reacts with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) in methanol under acidic reflux (HCl) to form Schiff bases. The product is filtered, washed with cold methanol, and crystallized from methanol-chloroform (1:3 v/v). These complexes are characterized via X-ray diffraction (SHELXS-97/SHELXL-97) and UV-Vis spectroscopy .

Example Reaction:

2-Hydroxy-1-naphthaldehyde + 3-Fluoro-4-morpholinoaniline → (E)-1-((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalene-2-ol

Advanced: What methodologies are employed to evaluate the antimicrobial activity of 3-fluoro-4-morpholinoaniline derivatives?

Answer:

Derivatives (e.g., sulfonamides, carbamates) are tested against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) using:

- Agar diffusion : Zone of inhibition measurements.

- Broth microdilution : Minimum Inhibitory Concentration (MIC) determination (6.25–25.0 µg/mL for active compounds) .

- Molecular docking : MOE software predicts binding affinities to targets like topoisomerase II (e.g., compound 9d shows −189.0 kcal/mol affinity) .

Activity Data:

| Compound | MIC (µg/mL) | Target Enzyme Affinity (kcal/mol) |

|---|---|---|

| 9d | 6.25 | −189.0 (Topoisomerase II) |

| 11a | 25.0 | −280.3 (Gyrase A) |

Advanced: How does structural modification of 3-fluoro-4-morpholinoaniline enhance photoluminescence in carbon nanodots?

Answer:

Modifying the compound with 4-aminophenyl groups during carbon nanodot synthesis increases conjugation and surface passivation, boosting quantum yield from 28.3% to 41.8%. Emission wavelengths are tunable (450–600 nm) via pH and solvent polarity adjustments. Characterization involves TEM, fluorescence spectroscopy, and XRD .

Optimization Parameters:

| Parameter | Effect on Quantum Yield |

|---|---|

| pH 7–9 | Maximal emission intensity |

| Ethanol solvent | Redshift in λem |

Advanced: What contradictions exist in the biological activity data of 3-fluoro-4-morpholinoaniline derivatives, and how are they resolved?

Answer:

Discrepancies arise between in vitro antimicrobial potency and in vivo efficacy due to bioavailability differences. For example, sulfonamide derivatives show superior antifungal activity in vitro (MIC 6.25 µg/mL) but reduced in vivo stability. Resolution strategies include:

- Prodrug design : Masking polar groups (e.g., acetylating –NH).

- Pharmacokinetic studies : Measuring plasma half-life and metabolic stability .

Advanced: How is molecular docking used to predict the mechanism of 3-fluoro-4-morpholinoaniline derivatives as kinase inhibitors?

Answer:

Docking studies (e.g., using MOE) simulate binding to kinases like p38 MAPK. Derivatives with morpholine and fluorine groups show hydrogen bonding with active-site residues (e.g., Lys53, Asp168). Validation includes:

- Consensus scoring : Comparing poses across multiple algorithms.

- In vitro kinase assays : IC correlation with docking scores .

Case Study:

Anti-cancer derivatives targeting breast cancer cells (MCF-7) exhibit IC values <10 µM, linked to ERK pathway inhibition .

Basic: What safety and storage protocols are recommended for handling this compound?

Answer:

- Storage : −20°C in airtight, light-resistant containers.

- Handling : Use PPE (gloves, goggles) in a fume hood; avoid inhalation.

- Stability : ≥5 years under recommended conditions .

Advanced: How are spectroscopic techniques applied to resolve ambiguities in the structural characterization of derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.